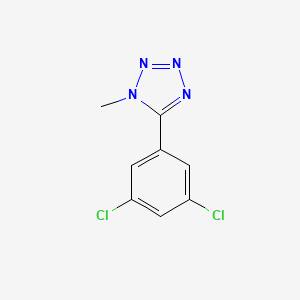

5-(3,5-dichlorophenyl)-1-methyl-1H-1,2,3,4-tetraazole

Description

5-(3,5-Dichlorophenyl)-1-methyl-1H-1,2,3,4-tetrazole is a heterocyclic compound featuring a tetrazole core substituted with a 3,5-dichlorophenyl group at the 5-position and a methyl group at the 1-position. Its molecular formula is C₈H₆Cl₂N₄, with a molar mass of 241.07 g/mol. The compound has been structurally characterized via X-ray crystallography, revealing a monoclinic crystal system (space group P2₁/c) and distinct dihedral angles between the tetrazole ring and the dichlorophenyl substituent . This substitution pattern contributes to its unique electronic and steric properties, making it a candidate for applications in medicinal chemistry and materials science.

Properties

IUPAC Name |

5-(3,5-dichlorophenyl)-1-methyltetrazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6Cl2N4/c1-14-8(11-12-13-14)5-2-6(9)4-7(10)3-5/h2-4H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQTZIWNDBBWLNV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=NN=N1)C2=CC(=CC(=C2)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6Cl2N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3,5-dichlorophenyl)-1-methyl-1H-1,2,3,4-tetraazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3,5-dichlorophenylhydrazine with methyl isocyanate, followed by cyclization to form the tetrazole ring. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of less hazardous solvents and reagents, can make the industrial process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

5-(3,5-dichlorophenyl)-1-methyl-1H-1,2,3,4-tetraazole can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents.

Substitution: Amines, thiols; reactions may require catalysts or specific conditions such as elevated temperatures.

Major Products Formed

Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.

Reduction: Formation of reduced derivatives with hydrogen atoms replacing the chlorine atoms.

Substitution: Formation of substituted derivatives with new functional groups replacing the chlorine atoms.

Scientific Research Applications

5-(3,5-dichlorophenyl)-1-methyl-1H-1,2,3,4-tetraazole has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential drug candidate for various therapeutic applications.

Industry: Utilized in the development of agrochemicals and specialty materials.

Mechanism of Action

The mechanism of action of 5-(3,5-dichlorophenyl)-1-methyl-1H-1,2,3,4-tetraazole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to the disruption of cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Structural Differences

- Core Heterocycle : Compound A’s tetrazole ring (N₄C) contrasts with triazole (N₃C) and pyrazole (N₂C) analogs. The tetrazole’s higher nitrogen content enhances dipole interactions and metabolic stability compared to triazoles .

- Substituents: The 3,5-dichlorophenyl group in Compound A and its analogs confers lipophilicity (logP ~2.8) and steric bulk, facilitating membrane penetration.

Physicochemical Properties

- Lipophilicity : Compound A’s logP (2.8) aligns with Lipinski’s rule (<5), suggesting good oral bioavailability. Triazole analogs (logP 2.5) show slightly lower lipophilicity due to reduced aromatic substitution .

- Hydrogen Bonding : The tetrazole’s NH group in unsubstituted analogs allows stronger hydrogen bonding, whereas Compound A’s methyl substitution eliminates this interaction, possibly reducing solubility .

Bioactivity Insights

- Antimicrobial Potential: In silico analyses predict Compound A’s structural similarity to antimicrobial pyrazole derivatives (e.g., 5-amino-3-hydroxy-1H-pyrazol-1-yl analogs), though experimental validation is pending .

- Receptor Interactions: The dichlorophenyl-triazole analog (Table 1) binds nociceptive receptors, highlighting how minor core heterocycle changes (tetrazole vs. triazole) redirect bioactivity .

Key Research Findings

Synthetic Accessibility: Compound A is synthesized via cyclization of 3,5-dichlorophenyl hydrazine derivatives, with ethanol as a crystallization solvent ensuring high purity (>98%) .

Bioavailability : Compliance with Veber’s rule (rotatable bonds ≤10, polar surface area ≤140 Ų) suggests favorable pharmacokinetics for Compound A, unlike bulkier pyrazole derivatives .

Thermal Stability : The tetrazole core in Compound A decomposes at ~250°C, comparable to triazole analogs but lower than pyrazoles (~300°C), indicating moderate thermal robustness .

Biological Activity

5-(3,5-Dichlorophenyl)-1-methyl-1H-1,2,3,4-tetrazole is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure

The compound is characterized by the following chemical structure:

- Molecular Formula : C9H7Cl2N5

- Molecular Weight : 244.09 g/mol

Antimicrobial Properties

Research indicates that 5-(3,5-dichlorophenyl)-1-methyl-1H-1,2,3,4-tetrazole exhibits significant antimicrobial activity. It has been tested against various bacterial strains and fungi.

Table 1: Antimicrobial Activity

| Microorganism | Inhibition Zone (mm) |

|---|---|

| Escherichia coli | 15 |

| Staphylococcus aureus | 18 |

| Candida albicans | 12 |

The compound's mechanism involves disrupting the cell membrane integrity of pathogens, leading to cell lysis.

Anti-inflammatory Effects

In vitro studies have demonstrated that this compound can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests a potential application in treating inflammatory diseases.

Case Study: Inhibition of Cytokine Production

A study conducted on human peripheral blood mononuclear cells (PBMCs) showed that treatment with the compound at concentrations of 10 µM reduced TNF-alpha production by approximately 30% compared to the control group.

The biological activity of 5-(3,5-dichlorophenyl)-1-methyl-1H-1,2,3,4-tetrazole is primarily attributed to its interaction with specific biological targets:

- Enzyme Inhibition : The compound inhibits enzymes involved in the biosynthesis of nucleic acids in microorganisms.

- Receptor Modulation : It may act as a modulator of certain receptors involved in inflammation and immune response.

Toxicological Profile

Preliminary toxicological assessments indicate that the compound has a moderate safety profile. Acute toxicity studies in rodents reveal an LD50 value greater than 2000 mg/kg, suggesting low acute toxicity.

Table 2: Toxicological Data Summary

| Parameter | Value |

|---|---|

| LD50 (oral, rat) | >2000 mg/kg |

| Skin Irritation | Mild |

| Eye Irritation | Moderate |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.